molecular formula C11H11NO3S B3339705 5-(Aminomethyl)naphthalene-2-sulfonic acid CAS No. 116692-15-0

5-(Aminomethyl)naphthalene-2-sulfonic acid

Cat. No.: B3339705
CAS No.: 116692-15-0
M. Wt: 237.28 g/mol
InChI Key: YKKRQIAZZMYHJQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)naphthalene-2-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an aminomethyl group at the 5-position and a sulfonic acid group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the aminomethyl group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Aminomethyl)naphthalene-2-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the sulfonic acid group enhances solubility and reactivity. These interactions facilitate the compound’s role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-naphthalenesulfonic acid
  • 2-Aminonaphthalene-1-sulfonic acid
  • 2-Aminonaphthalene-5-sulfonic acid

Uniqueness

5-(Aminomethyl)naphthalene-2-sulfonic acid is unique due to the presence of both the aminomethyl and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and industrial processes .

Properties

IUPAC Name

5-(aminomethyl)naphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c12-7-9-3-1-2-8-6-10(16(13,14)15)4-5-11(8)9/h1-6H,7,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKRQIAZZMYHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558007
Record name 5-(Aminomethyl)naphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116692-15-0
Record name 5-(Aminomethyl)naphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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